Cas no 1337135-36-0 (1-[1-(Propan-2-yl)-1h-pyrrol-2-yl]propan-2-amine)

1-[1-(Propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine is a pyrrole-derived amine compound characterized by its isopropyl and propan-2-amine substituents. This structure confers versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of the pyrrole core enhances its reactivity in electrophilic substitution reactions, while the amine functionality allows for further derivatization. Its stable yet modifiable framework makes it valuable for designing bioactive molecules. The compound's balanced lipophilicity and steric properties contribute to its utility in medicinal chemistry, where it may serve as a scaffold for developing receptor-targeted agents. Proper handling under controlled conditions is recommended due to its reactive amine group.
1-[1-(Propan-2-yl)-1h-pyrrol-2-yl]propan-2-amine structure
1337135-36-0 structure
商品名:1-[1-(Propan-2-yl)-1h-pyrrol-2-yl]propan-2-amine
CAS番号:1337135-36-0
MF:C10H18N2
メガワット:166.263322353363
CID:5265352

1-[1-(Propan-2-yl)-1h-pyrrol-2-yl]propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1-[1-(propan-2-yl)-1h-pyrrol-2-yl]propan-2-amine
    • 1H-Pyrrole-2-ethanamine, α-methyl-1-(1-methylethyl)-
    • 1-[1-(Propan-2-yl)-1h-pyrrol-2-yl]propan-2-amine
    • インチ: 1S/C10H18N2/c1-8(2)12-6-4-5-10(12)7-9(3)11/h4-6,8-9H,7,11H2,1-3H3
    • InChIKey: RRXGORSIXHMNFO-UHFFFAOYSA-N
    • ほほえんだ: N1(C=CC=C1CC(C)N)C(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 134
  • トポロジー分子極性表面積: 31
  • 疎水性パラメータ計算基準値(XlogP): 1.2

1-[1-(Propan-2-yl)-1h-pyrrol-2-yl]propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-360041-0.25g
1-[1-(propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine
1337135-36-0 95.0%
0.25g
$867.0 2025-03-18
Enamine
EN300-360041-0.1g
1-[1-(propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine
1337135-36-0 95.0%
0.1g
$829.0 2025-03-18
Enamine
EN300-360041-10.0g
1-[1-(propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine
1337135-36-0 95.0%
10.0g
$4052.0 2025-03-18
Enamine
EN300-360041-2.5g
1-[1-(propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine
1337135-36-0 95.0%
2.5g
$1848.0 2025-03-18
Enamine
EN300-360041-0.05g
1-[1-(propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine
1337135-36-0 95.0%
0.05g
$792.0 2025-03-18
Enamine
EN300-360041-0.5g
1-[1-(propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine
1337135-36-0 95.0%
0.5g
$905.0 2025-03-18
Enamine
EN300-360041-5.0g
1-[1-(propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine
1337135-36-0 95.0%
5.0g
$2732.0 2025-03-18
Enamine
EN300-360041-1.0g
1-[1-(propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine
1337135-36-0 95.0%
1.0g
$943.0 2025-03-18

1-[1-(Propan-2-yl)-1h-pyrrol-2-yl]propan-2-amine 関連文献

1-[1-(Propan-2-yl)-1h-pyrrol-2-yl]propan-2-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1337135-36-0 and Product Name: 1-[1-(Propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine

Compound with the CAS number 1337135-36-0 and the product name 1-[1-(Propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of this compound incorporates a pyrrole ring linked to a propylamine moiety, which suggests a versatile chemical profile conducive to various biochemical interactions.

The pyrrole core is a well-documented heterocyclic aromatic compound that serves as a fundamental scaffold in medicinal chemistry. Its presence in the molecular structure of 1-[1-(Propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine enhances its reactivity and binding affinity, making it a valuable candidate for further exploration in pharmacological studies. The propylamine side chain contributes to the compound's solubility and bioavailability, which are critical factors in drug formulation and delivery systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater precision. Studies indicate that the 1-[1-(Propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine structure exhibits promising interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions are of particular interest in the development of novel therapeutics for metabolic disorders, inflammation, and other chronic conditions.

In vitro experiments have demonstrated that this compound demonstrates inhibitory effects on certain key enzymes, such as those implicated in the Janus kinase (JAK) signaling pathway. The JAK pathway is known to play a crucial role in immune responses and hematopoiesis, making it a prime target for therapeutic intervention. The ability of 1-[1-(Propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine to modulate this pathway could lead to the development of new treatments for autoimmune diseases and leukemias.

Additionally, the compound's structural features make it an attractive candidate for further derivatization and optimization. By modifying specific functional groups within the molecule, researchers can fine-tune its pharmacokinetic properties, such as bioavailability, metabolic stability, and target specificity. Such modifications are essential for advancing from preclinical findings to clinical applications, ensuring that the final drug candidates exhibit both efficacy and safety.

The synthesis of 1-[1-(Propan-2-yl)-1H-pyrrol-2-yl]propan-2-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques not only enhance the efficiency of production but also contribute to the scalability of the synthesis process for industrial applications.

The compound's potential extends beyond its primary biological activities. Its unique structural motifs suggest applications in materials science and nanotechnology, where such molecules can serve as building blocks for advanced functional materials. For instance, conjugated pyrrole derivatives have been explored as components in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electron-donating properties and luminescent characteristics.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-[1-(Propan-2-yl)-1H-pyrrol-2-ylyl]propanamidine are expected to play a pivotal role in addressing unmet medical needs. The integration of high-throughput screening technologies with machine learning algorithms has accelerated the discovery process by enabling rapid evaluation of large libraries of compounds for biological activity. This approach has been instrumental in identifying novel lead structures for drug development.

The regulatory landscape for pharmaceutical compounds necessitates rigorous testing to ensure safety and efficacy before human clinical trials can commence. Preclinical studies involving CAS No 1337135 36 0 have focused on assessing its toxicity profile, pharmacokinetic behavior, and potential side effects. These studies are conducted using both in vitro cell culture systems and animal models to provide comprehensive data on its biological effects.

The future prospects for this compound are bright, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic indications. Collaborative efforts between academic institutions, pharmaceutical companies, and biotech firms are essential for translating these findings into tangible benefits for patients worldwide. The interdisciplinary nature of modern chemical biology underscores the importance of collaborative approaches in driving innovation across multiple scientific domains.

In conclusion,CAS No 1337135 36 0, identified as [Product Name],[Product Name] represents a significant contribution to the field of chemical biology with its unique structural features and promising biological activities. As research progresses,[Product Name] holds great potential for advancing therapeutic strategies across various medical conditions,[Product Name] making it a cornerstone compound worthy of continued investigation.

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